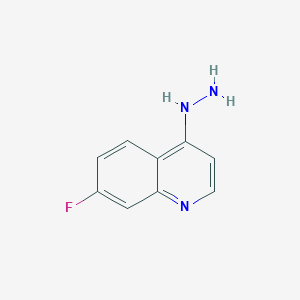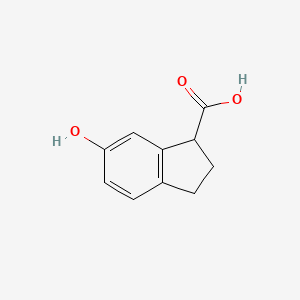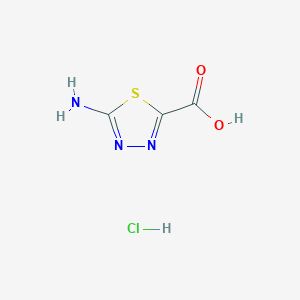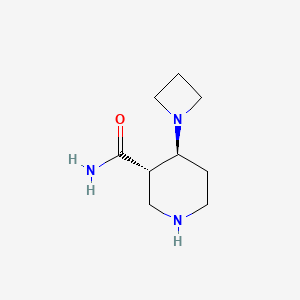
4-Methoxyisoquinoline-1-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxyisoquinoline-1-carbonitrile is a heterocyclic organic compound with the molecular formula C11H8N2O It is a derivative of isoquinoline, featuring a methoxy group at the 4-position and a nitrile group at the 1-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxyisoquinoline-1-carbonitrile typically involves the functionalization of isoquinoline derivatives. One common method includes the reaction of 4-methoxyisoquinoline with cyanogen bromide under basic conditions to introduce the nitrile group at the 1-position. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-Methoxyisoquinoline-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 4-Formylisoquinoline-1-carbonitrile.
Reduction: 4-Methoxyisoquinoline-1-amine.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Methoxyisoquinoline-1-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a scaffold for the development of new pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.
Mecanismo De Acción
The mechanism of action of 4-Methoxyisoquinoline-1-carbonitrile is not fully understood. its biological activity is thought to be related to its ability to interact with various molecular targets, including enzymes and receptors. The nitrile group can form hydrogen bonds with active sites of enzymes, while the methoxy group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes.
Comparación Con Compuestos Similares
4-Methoxyisoquinoline-1-carbonitrile can be compared with other isoquinoline derivatives such as:
4-Hydroxyisoquinoline-1-carbonitrile: Similar structure but with a hydroxyl group instead of a methoxy group, which can affect its reactivity and biological activity.
4-Methylisoquinoline-1-carbonitrile:
4-Chloroisoquinoline-1-carbonitrile: Contains a chloro group, which can significantly alter its reactivity and biological interactions.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Propiedades
Fórmula molecular |
C11H8N2O |
|---|---|
Peso molecular |
184.19 g/mol |
Nombre IUPAC |
4-methoxyisoquinoline-1-carbonitrile |
InChI |
InChI=1S/C11H8N2O/c1-14-11-7-13-10(6-12)8-4-2-3-5-9(8)11/h2-5,7H,1H3 |
Clave InChI |
PUGSQFQRCCSZGO-UHFFFAOYSA-N |
SMILES canónico |
COC1=CN=C(C2=CC=CC=C21)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Cyclopentyl-1,2-diazaspiro[2.5]octane](/img/structure/B11911065.png)





![Imidazo[1,2-a]pyridine; propan-2-one](/img/structure/B11911085.png)




![(1H-Pyrazolo[4,3-b]pyridin-6-yl)methanamine hydrochloride](/img/structure/B11911112.png)
![1-Methyl-6-(methylamino)-1,2-dihydro-4h-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B11911120.png)

